molecular formula C19H24S2 B326717 1,5-Bis(4-methylphenylthio)pentane

1,5-Bis(4-methylphenylthio)pentane

Cat. No.: B326717
M. Wt: 316.5 g/mol
InChI Key: OBEOBNWODZWIRZ-UHFFFAOYSA-N
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Description

1,5-Bis(4-methylphenylthio)pentane is a sulfur-containing organic compound characterized by a pentane backbone with two 4-methylphenylthio groups (-S-C₆H₄-CH₃) at the terminal positions. Its structure confers unique physicochemical properties, such as moderate polarity, thermal stability, and solubility in non-polar solvents.

Properties

Molecular Formula

C19H24S2

Molecular Weight

316.5 g/mol

IUPAC Name

1-methyl-4-[5-(4-methylphenyl)sulfanylpentylsulfanyl]benzene

InChI

InChI=1S/C19H24S2/c1-16-6-10-18(11-7-16)20-14-4-3-5-15-21-19-12-8-17(2)9-13-19/h6-13H,3-5,14-15H2,1-2H3

InChI Key

OBEOBNWODZWIRZ-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)SCCCCCSC2=CC=C(C=C2)C

Canonical SMILES

CC1=CC=C(C=C1)SCCCCCSC2=CC=C(C=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Thioether Analogs

Example : 1,5-Bis(methylthio)pentane (C₇H₁₆S₂, MW = 164.33, CAS 54410-63-8) .

  • Structural Differences : Replaces 4-methylphenyl groups with smaller methylthio (-S-CH₃) substituents.
  • Key Properties: Lower molecular weight (164.33 vs. ~326 for 1,5-Bis(4-methylphenylthio)pentane) reduces boiling point and viscosity. Higher volatility (Kovats' retention index = 1339 on a non-polar Apiezon M column) . Weaker steric hindrance compared to aryl-substituted analogs, enhancing reactivity in alkylation or coordination reactions.

Phenoxy Derivatives

Examples :

  • 1,5-Bis(4-bromophenoxy)pentane (C₁₇H₁₈Br₂O₂, MW = 414.13, CAS 117499-24-8) .
  • Key Comparisons: Electronic Effects: Bromine (electron-withdrawing) and nitro groups increase polarity and oxidative stability compared to thioethers. Applications: Phenoxy derivatives are often used as monomers in polymer synthesis or intermediates in pharmaceuticals due to their rigid aromatic backbones. Solubility: Nitro groups enhance solubility in polar aprotic solvents (e.g., DMF or DMSO), whereas 4-methylphenylthio groups favor organic solvents like toluene.

Acylphenol Derivatives

Example: 1,5-Bis(4-hydroxy-3-octanoylphenyl)pentane (structure reported in and ) .

  • Structural Features : Incorporates hydroxyl and long-chain acyl groups, enabling hydrogen bonding and hydrophobic interactions.
  • Thermal Stability : Acyl groups increase molecular weight (~570 g/mol) and thermal decomposition resistance compared to simpler thioethers.
  • Applications: Potential use in semi-organic adhesives or coatings due to combined organic (flexibility) and inorganic (thermal stability) characteristics.

Phosphine-Containing Analogs

Example: 1,5-Bis(diphenylphosphino)pentane (C₂₉H₃₀P₂, MW = 440.5, CAS 27721-02-4) .

  • Coordination Chemistry: Phosphine groups act as strong electron donors, making this compound a versatile ligand in transition-metal catalysis (e.g., palladium-catalyzed cross-couplings).
  • Safety Profile : Requires stringent handling (e.g., ventilation, PPE) due to respiratory and dermal irritation risks .
  • Contrast with Thioethers : Thioethers exhibit weaker coordination ability but greater stability under oxidative conditions.

Research Findings and Trends

  • Steric Effects : Bulky substituents (e.g., 4-methylphenyl) reduce reactivity in nucleophilic substitutions but enhance thermal stability .
  • Electronic Tuning: Electron-withdrawing groups (e.g., -NO₂) in phenoxy derivatives increase oxidative resistance, whereas electron-donating thioethers favor redox-active applications .
  • Safety Considerations : Thioethers generally pose lower toxicity risks compared to phosphines, which require specialized handling .

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